Glaciapyrrole B

Description

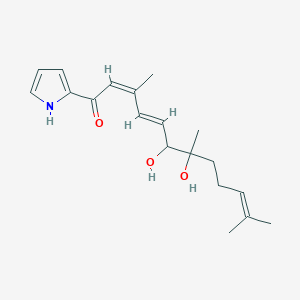

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H27NO3 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

(2Z,4E)-6,7-dihydroxy-3,7,11-trimethyl-1-(1H-pyrrol-2-yl)dodeca-2,4,10-trien-1-one |

InChI |

InChI=1S/C19H27NO3/c1-14(2)7-5-11-19(4,23)18(22)10-9-15(3)13-17(21)16-8-6-12-20-16/h6-10,12-13,18,20,22-23H,5,11H2,1-4H3/b10-9+,15-13- |

InChI Key |

NNWGVLZRUNYIGS-OFPSORBISA-N |

Isomeric SMILES |

CC(=CCCC(C)(C(/C=C/C(=C\C(=O)C1=CC=CN1)/C)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C(C=CC(=CC(=O)C1=CC=CN1)C)O)O)C |

Synonyms |

glaciapyrrole B |

Origin of Product |

United States |

Natural Origin and Ecological Context of Glaciapyrrole B

Environmental and Ecological Role of Glaciapyrrole B Production

Phylogenomic Analysis of Producer Strains and Metabolite Linkages

This compound is a naturally occurring pyrrolosesquiterpene, a class of hybrid secondary metabolites. acs.orgekb.eg It was first identified, along with Glaciapyrroles A and C, from the actinomycete strain Streptomyces sp. NPS008187, which was isolated from a marine sediment sample collected in Alaska. acs.orgacs.org The ecological context of this discovery is significant, as marine and particularly cold-environment microorganisms are known to produce structurally unique and bioactive compounds as an adaptation to their extreme habitats. researchgate.netrsc.org The genus Streptomyces is renowned for its vast capacity to synthesize a wide array of secondary metabolites. ekb.egnih.gov

The initial identification of the producing organism as a member of the genus Streptomyces was accomplished through the analysis of its 16S rRNA gene sequence. acs.org This foundational phylogenetic marker is a standard tool for bacterial classification. Further research into related compounds, such as Glaciapyrroles D and E, has also identified deep-sea sediment Streptomyces strains (e.g., GGS53) as producers, reinforcing the link between this genus and the glaciapyrrole family of molecules. researchgate.net

Advances in genome sequencing have enabled more detailed phylogenomic analyses, which move beyond single-gene comparisons to assess relationships based on whole-genome data. Comparative genomic studies of marine Streptomyces have revealed immense genetic diversity. researchgate.net These analyses classify strains into distinct phylogenetic clades, which often correlate with their ecological origin (e.g., marine sediment vs. marine invertebrate) and, crucially, their secondary metabolite production profiles. researchgate.net For instance, certain clades show a predisposition to harbor more specific or unique secondary metabolite biosynthetic gene clusters (SMBGCs). researchgate.net

The production of hybrid isoprenoids (HIs), the class to which glaciapyrroles belong, has been associated with specific lineages of Streptomyces. escholarship.orgnih.gov The MAR4 (Marine Actinomycete Room 4) clade, for example, is a well-studied lineage known for producing HI compounds. nih.gov Phylogenetic analysis based on 16S rRNA gene sequences has been instrumental in identifying members of this clade and linking them to the production of these mixed biosynthetic pathway metabolites. nih.gov

Metabolite Linkage and Biosynthesis

The chemical structure of this compound is a testament to its hybrid biosynthesis, featuring a pyrrole (B145914) ring system linked to a sesquiterpenoid chain. acs.orgacs.org Such structures are assembled by complex enzymatic machinery encoded within dedicated biosynthetic gene clusters (BGCs) in the producer's genome. nih.govresearchgate.net The discovery of these BGCs provides a direct link between the genetic blueprint of the organism and the chemical structure of the metabolite it produces.

The biosynthesis of the glaciapyrrole scaffold is believed to proceed through the convergence of at least two distinct metabolic pathways. sci-hub.semdpi.com

The Pyrrole Moiety : The pyrrole-2-carboxylate unit is a common building block in natural product biosynthesis, often derived from the amino acid L-proline through the action of a dehydrogenase enzyme. sci-hub.semdpi.com This unit is typically activated as a thioester on a peptidyl carrier protein (PCP) domain within a Nonribosomal Peptide Synthetase (NRPS) or a related enzyme system. sci-hub.se

The Sesquiterpene Moiety : The C15 terpenoid portion is derived from farnesyl pyrophosphate (FPP), a central intermediate in the terpene biosynthesis pathway. sci-hub.se

The linkage of these two components likely involves a terpene cyclase that catalyzes the formation of the sesquiterpene structure and a subsequent reaction where the electron-rich pyrrole ring attacks the electrophilic terpene intermediate. sci-hub.se Detailed genomic analysis of the Streptomyces sp. GGS53 strain, which produces Glaciapyrroles A, D, and E, identified the putative BGC responsible for their synthesis, confirming the genetic basis for producing these hybrid molecules. researchgate.net The identification of such gene clusters allows for genome mining approaches, where microbial genomes are searched for BGCs that are predicted to produce novel compounds, accelerating drug discovery efforts. thieme-connect.comnih.gov

Table 1: Known Producer Strains of Glaciapyrroles

| Compound | Producer Strain | Isolation Source |

|---|---|---|

| Glaciapyrrole A, B, C | Streptomyces sp. NPS008187 | Alaskan Marine Sediment |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Glaciapyrrole A |

| This compound |

| Glaciapyrrole C |

| Glaciapyrrole D |

| Glaciapyrrole E |

| Farnesyl pyrophosphate |

Advanced Structural Elucidation and Stereochemical Analysis of Glaciapyrrole B

Spectroscopic Methodologies for Planar Structure Determination of Glaciapyrrole B

The initial step in characterizing this compound involved determining its planar structure, which describes the connectivity of atoms without regard to their spatial arrangement. This was achieved through a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone for elucidating the carbon framework and the arrangement of protons within this compound. researchgate.net By analyzing one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, researchers pieced together the molecule's intricate structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 124.6 | |

| 2 | 117.8 | 6.64, d, 2.8 |

| 3 | 107.6 | 6.13, d, 2.8 |

| 4 | 126.7 | |

| 5 | 134.4 | 5.30, t, 7.2 |

| 6 | 39.8 | 2.15, m |

| 7 | 26.5 | 1.65, m |

| 8 | 124.5 | 5.11, t, 6.8 |

| 9 | 131.4 | |

| 10 | 16.1 | 1.60, s |

| 11 | 77.2 | 3.58, dd, 10.8, 4.4 |

| 12 | 30.5 | 1.55, m |

| 13 | 42.8 | 1.80, m; 1.45, m |

| 14 | 24.8 | 1.18, s |

| 15 | 17.6 | 1.68, s |

| 1'-OCH3 | 51.5 | 3.67, s |

| 1' | 166.2 | |

| 2' | 103.2 | |

| 3' | 161.4 | |

| 4' | 95.7 | |

| 5' | 157.9 | |

| 6' | 11.9 | 2.09, s |

Data sourced from related glaciapyrrole studies.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound. utdallas.edu For this compound, high-resolution mass spectrometry (HRMS) provided the exact mass, from which the molecular formula C₂₅H₃₅NO₅ was deduced. researchgate.net This information is critical as it defines the elemental composition of the molecule.

Further analysis using tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting smaller ions. The fragmentation pattern provides valuable clues about the structure of the molecule, as specific fragments correspond to different substructures within the parent compound. This data complements the NMR findings to confirm the proposed planar structure. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ion | Measured m/z | Calculated m/z | Molecular Formula |

|---|---|---|---|---|

| HR-FAB-MS | [M+H]⁺ | 430.2595 | 430.2593 | C₂₅H₃₆NO₅ |

This data is representative of the type of information obtained for glaciapyrroles.

Ultraviolet (UV) and Infrared (IR) Spectroscopic Contributions

Ultraviolet (UV) and Infrared (IR) spectroscopy provide additional information about the functional groups and conjugated systems within a molecule. creative-biostructure.comutdallas.edu

UV spectroscopy measures the absorption of UV light by a molecule, which is characteristic of the electronic transitions within chromophores, such as conjugated double bonds and aromatic rings. slideshare.net The UV spectrum of this compound would show absorption maxima corresponding to the pyrrole (B145914) ring and any conjugated polyene systems present in the sesquiterpenoid chain. researchgate.netresearchgate.net

IR spectroscopy measures the absorption of infrared radiation, which causes vibrations of molecular bonds. utdallas.edu Different types of bonds (e.g., C=O, O-H, N-H, C=C) vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying functional groups. creative-biostructure.com The IR spectrum of this compound would confirm the presence of hydroxyl groups, carbonyl groups, and the C=C bonds of the pyrrole and sesquiterpene moieties. researchgate.netresearchgate.net

Table 3: UV and IR Spectroscopic Data for a Representative Glaciapyrrole

| Spectroscopy | Wavelength/Wavenumber | Indication |

|---|---|---|

| UV (λmax) | 220 nm, 280 nm | Conjugated π systems |

| IR (νmax) | 3400 cm⁻¹, 1710 cm⁻¹, 1650 cm⁻¹ | O-H, C=O, C=C stretching |

This data is illustrative for the glaciapyrrole class of compounds.

Chiroptical Methods for Absolute Configuration Assignment of this compound

Once the planar structure of this compound was established, the next challenge was to determine its absolute configuration—the precise three-dimensional arrangement of its atoms at the stereogenic centers. This was accomplished using chiroptical methods, which are sensitive to the chirality of a molecule. researchgate.netresearchgate.net

Mosher's Method in Stereochemical Elucidation

Mosher's method is a powerful NMR-based technique for determining the absolute configuration of chiral alcohols and amines. usm.edustackexchange.com The method involves derivatizing the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. illinois.edu

The ¹H NMR spectra of these two diastereomers are then compared. The differing spatial arrangement of the bulky phenyl group of the MTPA reagent in the two diastereomers leads to different shielding and deshielding effects on the protons near the stereocenter. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the stereocenter, the absolute configuration can be assigned. stackexchange.comillinois.edu This method was crucial in assigning the absolute stereochemistry of the chiral centers within the sesquiterpenoid portion of this compound. researchgate.net

Table 4: Representative Δδ (δS-δR) Values from Mosher's Ester Analysis of a Glaciapyrrole

| Proton | Δδ (ppm) | Assignment |

|---|---|---|

| H-10 | + | Left side |

| H-12 | - | Right side |

| H-14 | - | Right side |

A positive Δδ value for protons on one side of the carbinol center and a negative value for those on the other side allows for the assignment of the absolute configuration.

Circular Dichroism (CD) Spectroscopy for Chirality Determination

Circular dichroism (CD) spectroscopy is another chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org An optically active molecule will absorb the two types of polarized light to different extents, resulting in a CD spectrum.

Table 5: Experimental Electronic Circular Dichroism (ECD) Data for a Representative Glaciapyrrole

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |

|---|---|

| 210 | +15.2 |

| 235 | -8.5 |

| 280 | +5.7 |

The sign and magnitude of the Cotton effects in the ECD spectrum are characteristic of the molecule's absolute configuration.

X-ray Crystallographic Analysis for Definitive Structural Resolution of this compound

The definitive structural resolution of this compound, along with its congeners Glaciapyrrole A and C, was initially accomplished through a comprehensive application of spectroscopic methods. researchgate.netacs.orgnih.gov At the time of their discovery and characterization, the structures were established using techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.netacs.orgnih.gov

While X-ray crystallography is a powerful technique for the unambiguous determination of three-dimensional molecular structures, providing precise information on bond lengths, angles, and absolute stereochemistry, its application to the broader glaciapyrrole family has been selective. researchgate.netglycoforum.gr.jplibretexts.orgcam.ac.ukwisc.edu For instance, the absolute configuration of the more recently discovered Glaciapyrrole E was successfully determined using single-crystal X-ray diffraction analysis. researchgate.net However, for the originally isolated Glaciapyrroles A, B, and C, structural elucidation relied on detailed analysis of spectroscopic data without recourse to X-ray crystallography. researchgate.netacs.orgnih.gov The attempts to achieve a total synthesis for this compound have also highlighted the stereochemical complexity of the molecule. uwa.edu.au The elucidation of its planar structure and the relative stereochemistry were therefore deduced from extensive 1D and 2D NMR experiments, which established the connectivity of the atoms and their spatial relationships. acs.org

Structural Relationships and Diversification within the Glaciapyrrole Family

The glaciapyrroles are a family of pyrrolosesquiterpenoids, characterized by a pyrrole ring linked to a sesquiterpene framework. researchgate.net This structural motif is relatively rare in nature. researchgate.net The diversity within the family arises from variations in the sesquiterpenoid portion of the molecule.

The structures of Glaciapyrroles A, B, C, D, and E share a common pyrrole-containing core but differ in their sesquiterpene-derived chains. researchgate.netresearchgate.net Glaciapyrroles A, B, and C were the first members of this family to be isolated from a Streptomyces species found in an Alaskan marine sediment. researchgate.netacs.orgnih.gov

Glaciapyrrole A possesses a specific arrangement in its terpene-derived side chain. researchgate.net

This compound is an isomer of Glaciapyrrole A, differing in the stereochemistry or connectivity within the sesquiterpene moiety. acs.org

Glaciapyrrole C represents another structural variant within this initial group. researchgate.net

Glaciapyrrole D , isolated from a deep-sea sediment Streptomyces sp., features a unique tetrahydropyran (B127337) structure within its framework, a feature not previously seen in this class of compounds. researchgate.net

Glaciapyrrole E , found alongside Glaciapyrrole D, contains a tetrahydrofuran (B95107) substructure, resulting from an alternative cyclization of the sesquiterpenoid chain. researchgate.net The absolute configuration of Glaciapyrrole E was confirmed by X-ray crystallography. researchgate.net

This structural diversity highlights the varied biosynthetic pathways utilized by different Streptomyces strains to produce these complex natural products.

A significant aspect of the glaciapyrrole family's chemistry is their ability to undergo photoisomerization when exposed to UV light. researchgate.net This process leads to the formation of a corresponding set of compounds known as photoglaciapyrroles. researchgate.net

The photoisomerization primarily involves the Z to E (or cis-trans) isomerization of a double bond within the sesquiterpene chain. researchgate.net This transformation was observed when glaciapyrroles were subjected to UV irradiation at 366 nm. researchgate.net For example, Glaciapyrroles A, D, and E were systematically converted to their corresponding photoglaciapyrroles. researchgate.net This conversion is often reversible and can reach an equilibrium state. researchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Glaciapyrrole B

Proposed Biosynthetic Precursors and Key Intermediate Formation for Glaciapyrrole B

The biosynthesis of natural products begins with simple, primary metabolites that are channeled into specialized pathways to build complex molecular architectures. libretexts.org For this compound, the core structure is thought to arise from the convergence of two distinct metabolic routes: one producing a pyrrole (B145914) unit and the other a sesquiterpenoid moiety.

The prevailing hypothesis for the formation of the glaciapyrrole skeleton is the condensation of an α-pyrrole derivative with a geranyl group, a C10 monoterpene precursor. researchgate.net The sesquiterpene portion (C15) of the final molecule likely originates from farnesyl pyrophosphate (FPP), which is formed via the mevalonate (B85504) (MVA) or, more commonly in bacteria, the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov Bacteria, including Streptomyces, are known to produce a vast array of terpenoids. nih.gov

The pyrrole component is proposed to be pyrrole-2-carboxylic acid, a common building block in the biosynthesis of many pyrrole-containing alkaloids. sci-hub.semdpi.com In bacteria, this precursor is often derived from the amino acid proline through the action of a flavoprotein desaturase, which catalyzes a controlled four-electron oxidation. mdpi.com This activated pyrrole unit is then primed for condensation with the terpene component.

Despite the abundance of natural products that combine terpenoid substructures with various aromatic rings like phenols and quinones, the linkage of a terpene to a pyrrole ring is a rare occurrence in nature. researchgate.netmdpi.com Consequently, there is limited biochemical information available regarding the specific enzymes that catalyze this unique assembly. researchgate.net The formation of the carbon-carbon bond between the electrophilic terpene precursor (like geranyl pyrophosphate or farnesyl pyrophosphate) and the nucleophilic pyrrole ring likely requires a specialized prenyltransferase (PT). Such enzymes are responsible for attaching isoprenoid chains to a variety of acceptor molecules. nih.gov While the specific PT for the glaciapyrrole pathway is unknown, the study of other pyrrole-terpenoid hybrids, such as pyrrolostatin, suggests the existence of dedicated enzymes for this rare chemical transformation. nih.gov

Enzymatic Machinery Involved in this compound Biosynthesis

The construction of a complex molecule like this compound requires a suite of specialized enzymes. The initial carbon skeleton is likely assembled by large, multifunctional enzymes, followed by a series of modifications by tailoring enzymes to yield the final, bioactive product.

Streptomyces species are renowned for their use of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) enzyme systems to create a vast array of secondary metabolites. nih.govscienceopen.com These mega-enzymes function as molecular assembly lines, linking together simple monomer units (acyl-CoAs for PKS, amino acids for NRPS) in a programmed sequence. ebi.ac.uknih.gov

Given that the pyrrole precursor of this compound is derived from the amino acid proline, it is plausible that an NRPS-like machinery is involved in its activation and presentation. mdpi.com NRPS systems often contain adenylation (A) domains, which select and activate specific amino acids, and thiolation (T) or peptidyl carrier protein (PCP) domains, which tether the activated substrate for subsequent reactions. nih.govresearchgate.net It is possible that a hybrid PKS-NRPS system or a collaboration between separate PKS and NRPS enzymes is responsible for constructing the glaciapyrrole backbone, a strategy seen in the biosynthesis of other complex metabolites. scienceopen.comresearchgate.net

| Enzyme Class | Proposed Function in this compound Biosynthesis | Monomer Units |

| Nonribosomal Peptide Synthetase (NRPS) | Activation of proline and formation of the pyrrole-2-carboxylate precursor. | Amino Acids (e.g., Proline) |

| Polyketide Synthase (PKS) | Potentially involved in the formation or modification of the terpenoid side chain, though a terpenoid pathway is more direct. | Acyl-CoA units (e.g., Malonyl-CoA) |

This table is based on the general functions of these enzymes in Streptomyces and represents a hypothesis for their roles in this compound biosynthesis.

Once the core pyrrolosesquiterpene skeleton is assembled, it undergoes a series of "tailoring" reactions to produce the final diversity of the glaciapyrrole family. These reactions are typically catalyzed by enzymes such as Cytochrome P450 monooxygenases (P450s), flavin-containing monooxygenases (FMOs), and various oxidoreductases. researchgate.netnih.gov

Streptomyces genomes are particularly rich in genes encoding these enzymes. biomolther.org P450s are versatile heme-containing enzymes that catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and C-C bond cleavages, which are crucial for enhancing the structural complexity and biological activity of natural products. nih.govmdpi.com The structural differences between Glaciapyrroles A, B, and C, which likely involve variations in oxidation patterns on the terpene framework, are almost certainly introduced by such tailoring enzymes. acs.org Oxidoreductases would also be essential for managing the redox states at various positions during the biosynthetic process. researchgate.net

| Enzyme Class | General Function in Secondary Metabolism | Potential Role in this compound Biosynthesis |

| Cytochrome P450s (CYPs) | Catalyze diverse oxidative reactions (e.g., hydroxylation, epoxidation). nih.govwikipedia.org | Introduction of hydroxyl groups and other oxidative modifications on the sesquiterpene backbone, creating the distinct structures of the glaciapyrrole family. |

| Flavin-Containing Monooxygenases (FMOs) | Catalyze oxygenation reactions on soft nucleophiles. | May participate in the oxidation of the pyrrole ring or side chain. |

| Oxidoreductases | Catalyze oxidation and reduction reactions. | Involved in various steps, including the desaturation of proline to form the pyrrole ring and modifications of the terpene unit. |

This table outlines the likely functions of tailoring enzymes based on their known roles in other Streptomyces biosynthetic pathways.

Genetic Basis of this compound Biosynthesis

In bacteria, the genes encoding the enzymes for a specific secondary metabolite pathway are typically clustered together on the chromosome. nih.gov This organized structure, known as a Biosynthetic Gene Cluster (BGC), facilitates the coordinated regulation and expression of all necessary pathway components. Streptomyces genomes are large and contain dozens of BGCs, many of which are not expressed under standard laboratory conditions and are thus termed "silent" or "cryptic". nih.gov

While the specific BGC for glaciapyrrole production has not yet been identified or characterized, it is expected to contain genes for the core synthesizing enzymes (e.g., a prenyltransferase, NRPS-like modules) and the full suite of tailoring enzymes (P450s, oxidoreductases). researchgate.net Identifying this cluster through genome mining of Streptomyces sp. NPS008187 would be the definitive step to fully unravel the enzymatic logic of this compound biosynthesis, confirming the roles of the proposed enzymes and likely revealing novel biocatalysts. nih.gov

Genome Mining for Identification of Biosynthetic Gene Clusters

The discovery and characterization of pathways for natural products like this compound heavily rely on genome mining. This bioinformatic approach involves scanning the complete genome sequence of a producing organism, such as Streptomyces, to identify biosynthetic gene clusters (BGCs). researchgate.netmdpi.com BGCs are physically co-located groups of genes on the chromosome that together encode the proteins required for the synthesis of a specific secondary metabolite. mdpi.com

Advances in whole-genome sequencing have revealed that bacteria, particularly from the genus Streptomyces, possess a vast number of BGCs, many of which are "silent" or unexpressed under standard laboratory conditions. researchgate.netnih.gov The identification of the BGC responsible for this compound would involve searching the genome of the producing Streptomyces sp. for genes encoding key enzymes, such as terpene cyclases and those involved in pyrrole ring formation. researchgate.netresearchgate.net Comparative genomic analysis of various marine Streptomyces strains has shown significant diversity in their BGCs, highlighting the vast potential for discovering novel compounds and pathways. mdpi.com While the specific BGC for glaciapyrroles has not been explicitly detailed in published literature, genome mining remains the primary strategy for its eventual identification and characterization. researchgate.netdntb.gov.ua This strategy has been successfully applied to identify the BGCs for numerous other complex metabolites from actinobacteria. researchgate.netfrontiersin.org

Molecular Genetic Manipulation Approaches for Pathway Engineering

Once a BGC is identified, molecular genetic manipulation techniques are employed to verify its function and potentially engineer the pathway to improve yields or create novel derivatives. mdpi.com For Streptomyces, these approaches include heterologous expression, where the entire BGC is cloned and transferred into a well-characterized host strain for production. researchgate.net This method is crucial for activating silent BGCs and for studying pathways from organisms that are difficult to cultivate. nih.gov

Other key genetic tools include:

Gene Knockout: Creating targeted deletions of specific genes within the cluster to confirm their role in the biosynthetic pathway. The resulting change in the metabolic profile of the mutant strain provides direct evidence of the gene's function.

Gene Overexpression: Increasing the expression of certain genes, such as those encoding rate-limiting enzymes or positive regulators, to enhance the production of the desired compound.

Promoter Engineering: Replacing native promoters with stronger, constitutive, or inducible promoters to control the timing and level of gene expression within the BGC.

These genetic manipulation strategies, which have been successfully used to engineer the biosynthesis of other microbial products like the antibiotic pyrrolnitrin (B93353), represent the essential toolkit for elucidating and optimizing the this compound pathway. mdpi.comnih.govresearchgate.net

Comparative Biosynthesis of this compound with Related Pyrrole Alkaloids and Terpenoids

The biosynthesis of this compound is a fascinating example of a hybrid pathway, combining elements from both terpenoid and pyrrole alkaloid synthesis. Understanding its formation requires a comparative look at these distinct but convergent metabolic routes.

Terpenoid Backbone Biosynthesis

The sesquiterpene portion of this compound originates from the universal terpenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). tandfonline.comkegg.jp These five-carbon (C5) units are synthesized via two primary pathways: the mevalonate (MVA) pathway, which is active in the cytoplasm of eukaryotes, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates in the plastids of plants and many bacteria. mdpi.comresearchgate.netibs.fr

The key steps leading to the sesquiterpene precursor are:

Precursor Formation: Synthesis of IPP and DMAPP through either the MVA or MEP pathway. tandfonline.com

Chain Elongation: Geranyl diphosphate (GPP), a C10 precursor, is formed by the condensation of one molecule of DMAPP and one of IPP. mdpi.com

Sesquiterpene Precursor Synthesis: GPP is further elongated with another molecule of IPP to form the C15 compound, farnesyl diphosphate (FPP). kegg.jp FPP is the direct precursor to all sesquiterpenoids. researchgate.net

Cyclization: A terpene synthase enzyme then catalyzes the cyclization of FPP to form the specific carbocyclic skeleton of the sesquiterpene moiety found in this compound.

| Enzyme | Pathway | Function | Reference |

|---|---|---|---|

| DXS (1-deoxy-D-xylulose-5-phosphate synthase) | MEP | Catalyzes the first committed step in the MEP pathway. | tandfonline.com |

| DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) | MEP | Converts DXP to MEP. | tandfonline.com |

| HMGR (HMG-CoA reductase) | MVA | Catalyzes a key rate-limiting step in the MVA pathway. | tandfonline.com |

| GPPS (Geranyl diphosphate synthase) | General Terpenoid | Synthesizes the C10 precursor GPP from DMAPP and IPP. | mdpi.com |

| FPPS (Farnesyl diphosphate synthase) | General Terpenoid | Synthesizes the C15 precursor FPP from GPP and IPP. | mdpi.com |

Comparative Biosynthesis of Pyrrole Alkaloids

The pyrrole ring of this compound is likely formed from an amino acid precursor, a common strategy in nature. However, the specific routes to pyrrole-containing natural products vary significantly.

This compound: The proposed biosynthesis involves the formation of a pyrrole-2-carboxylate moiety, likely derived from L-proline. researchgate.netsci-hub.se This activated pyrrole unit then performs a nucleophilic attack on the terpene precursor, farnesyl pyrophosphate (FPP), to form the core pyrrolosesquiterpene structure, which undergoes subsequent oxidative modifications. researchgate.net

Pyrrolnitrin: In contrast, the antifungal agent pyrrolnitrin is biosynthesized from L-tryptophan. ppjonline.org The pathway is initiated by a flavin-dependent halogenase, PrnA, which chlorinates the tryptophan. ppjonline.org The complete pathway is encoded by the well-characterized prnABCD gene cluster. nih.govacs.org

Prodiginines and Tambjamines: These red-pigmented alkaloids share a common biosynthetic intermediate, 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (B84116) (MBC). wikipedia.orgfrontiersin.org The biosynthesis of MBC itself starts from L-proline, which forms one of the pyrrole rings. This is condensed with a second unit derived from L-serine and malonyl-CoA to build the bipyrrole core. sci-hub.sewikipedia.org Tambjamines are then formed by the condensation of MBC with an alkylamine tail derived from fatty acid metabolism, a feature that distinguishes them from the prodigiosins. acs.orgrsc.org

Pyrrole-2-Aminoimidazole (P-2-AI) Alkaloids: This large family of marine alkaloids, which includes oroidin (B1234803) and clathrodin, is hypothesized to be derived from the condensation of a pyrrole-2-carboxylic acid precursor with an amino acid like arginine or a derivative. nih.gov

This comparison reveals the diverse strategies nature employs to synthesize pyrrole-containing molecules, from the direct use of tryptophan (pyrrolnitrin) to the assembly from simpler precursors like proline and serine (prodiginines), and the hybrid pathway seen in this compound that links amino acid and terpenoid metabolism. researchgate.netsci-hub.se

| Compound Family | Example Compound | Primary Precursors | Key Biosynthetic Feature | Reference |

|---|---|---|---|---|

| Pyrrolosesquiterpenes | This compound | L-Proline (proposed), Farnesyl pyrophosphate | Hybrid pathway combining pyrrole and terpenoid synthesis. | researchgate.net |

| Phenylpyrroles | Pyrrolnitrin | L-Tryptophan | Halogenation of tryptophan is the initial step. | ppjonline.org |

| Prodiginines | Prodigiosin | L-Proline, L-Serine, Malonyl-CoA | Convergent pathway to form a tripyrrole core. | wikipedia.orgfrontiersin.org |

| Tambjamines | Tambjamine YP1 | L-Proline, L-Serine, Malonyl-CoA, Fatty acids | Condensation of a bipyrrole aldehyde (MBC) with a fatty amine tail. | wikipedia.orgrsc.org |

| Pyrrole-2-Aminoimidazoles | Oroidin | L-Proline (proposed), L-Arginine (proposed) | Formation of a complex dimeric and cyclized scaffold. | nih.gov |

Synthetic Methodologies and Chemical Derivatization of Glaciapyrrole B

Total Synthetic Strategies for Glaciapyrroles B and C

The glaciapyrroles are a family of pyrrole-containing sesquiterpenoids first isolated from a Streptomyces sp. found in an Alaskan marine sediment. acs.orgnih.gov While the total synthesis of a diastereomer of the related Glaciapyrrole A has been accomplished, the total synthesis of Glaciapyrroles B and C has remained an elusive goal. researchgate.net Research efforts have been undertaken, but as of yet, a completed total synthesis of either Glaciapyrrole B or C has not been reported. uwa.edu.au

Retrosynthetic Disconnections and Key Synthetic Challenges

A logical retrosynthetic analysis for the glaciapyrrole scaffold involves disconnecting the molecule at the C-C bond linking the pyrrole (B145914) ring to the sesquiterpenoid side chain. citycollegekolkata.orglibretexts.orgbibliotekanauki.pldeanfrancispress.com This approach simplifies the complex target into two more manageable building blocks: a functionalized pyrrole and a chiral sesquiterpenoid fragment. A key forward-synthetic step would then be a cross-coupling reaction to join these two fragments. uwa.edu.au

Several significant challenges have hindered the total synthesis of Glaciapyrroles B and C. One major issue lies in the synthesis of the required coupling partners for a potential Suzuki cross-coupling reaction. uwa.edu.au Attempts to synthesize the necessary vinyl boronic acid or ester coupling partners for the sesquiterpenoid portion have been reported as unsuccessful, which has prevented the key coupling step from being tested. uwa.edu.au

An additional challenge is the inherent instability of the glaciapyrrole structures. Glaciapyrrole C contains an epoxide, and it has been suggested that this compound, which features a corresponding diol, may be a degradation product formed from the opening of this epoxide during the extraction and isolation process. acs.org This potential instability complicates the synthesis and purification of these natural products.

Palladium-Catalyzed Cross-Coupling Approaches in Pyrrolosesquiterpene Synthesis

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions with high functional group tolerance. nih.govnobelprize.org Reactions such as the Heck, Suzuki, and Sonogashira couplings are central to the construction of complex molecular architectures, including those of natural products. nih.govnobelprize.orgprinceton.edu These reactions typically involve the coupling of an organohalide or triflate with another partner, such as an alkene (Heck), an organoboron species (Suzuki), or a terminal alkyne (Sonogashira), through a catalytic cycle involving a palladium(0) species. wikipedia.orgwikipedia.orgwikipedia.org

Application of Heck, Suzuki, and Sonogashira Reactions for Core Scaffold Construction

The core of this compound is an acyl-substituted pyrrole linked to a sesquiterpene chain. The construction of this aryl-heteroaryl linkage is well-suited for palladium-catalyzed cross-coupling methods.

Suzuki-Miyaura Reaction : This reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds, such as the one connecting the pyrrole ring to the side chain. wikipedia.org The Suzuki reaction has been effectively used to synthesize various aryl-substituted pyrroles from bromopyrroles and arylboronic acids. nih.govmdpi.com The reaction conditions are generally mild, often employing a palladium catalyst like Pd(dppf)Cl₂ and a base such as potassium carbonate. mdpi.com In the context of glaciapyrrole synthesis, a strategy employing a Suzuki coupling between a pyrrole-boronic acid derivative and a vinyl halide/triflate of the sesquiterpene fragment represents a viable, though as yet unachieved, approach. uwa.edu.au

Heck Reaction : The Heck reaction creates a C-C bond by coupling an unsaturated halide with an alkene. wikipedia.orgmdpi.comrug.nl This method could be envisioned for constructing the glaciapyrrole skeleton, for instance, by coupling a halogenated pyrrole derivative with an alkene precursor to the sesquiterpene side chain. Intramolecular Heck reactions have been particularly useful in synthesizing complex, polycyclic natural products. princeton.edumdpi.com While there are fewer examples of the Heck reaction being applied to the dearomatization of simple pyrroles compared to indoles, it remains a powerful potential tool for scaffold construction. sioc-journal.cn

Sonogashira Reaction : This coupling of a terminal alkyne with an aryl or vinyl halide is a cornerstone for the synthesis of conjugated enynes and arylalkynes. wikipedia.orglibretexts.orgrsc.org A Sonogashira coupling could be employed to construct a key bond within the sesquiterpene side chain or to attach a side-chain precursor to the pyrrole core, which would then require further transformations to yield the final glaciapyrrole structure. The reaction is known for its mild conditions, often using a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.org

Chemical Conversions and Photoisomerization Studies of this compound

While the total synthesis remains a challenge, the chemical reactivity of the natural glaciapyrroles has been explored, particularly their response to light. During purification processes, it was noted that glaciapyrroles could slowly degrade into their geometric isomers upon exposure to laboratory light, a phenomenon that would not occur in their natural deep-sea environment. researchgate.net This observation inspired further investigation into using light to deliberately modify their structures.

Mechanistic Understanding of Z-to-E Isomer Transformation

The glaciapyrrole family of compounds, including the related Glaciapyrroles A, D, and E, undergo a photoisomerization process upon irradiation with UV light. researchgate.netmdpi.com This transformation involves the double bond at the C7-C8 position of the sesquiterpene side chain. The naturally occurring isomers possess a Z-geometry at this position. sioc-journal.cn When exposed to UV light (e.g., at 366 nm), this double bond isomerizes, leading to the formation of the corresponding E-isomer. researchgate.netmdpi.com This process is an example of a Z-to-E (or cis-trans) isomerization, a common photochemical reaction for molecules containing double bonds. researchgate.net The conversion results in a mixture of the two isomers, which in the case of glaciapyrroles D and E, was found to be approximately a 1:1 ratio, as confirmed by ¹H-NMR spectroscopy and LC/MS analysis. researchgate.net

Table 1: Photoisomerization of Glaciapyrroles

| Compound | Initial Geometry | Condition | Final Product | Outcome | Reference |

|---|---|---|---|---|---|

| Glaciapyrrole A | Z-isomer | 366 nm UV light | photoglaciapyrrole A | E-isomer formation | mdpi.com |

| Glaciapyrrole D | Z-isomer | 366 nm UV light | photoglaciapyrrole D | ~1:1 mixture of Z and E isomers | researchgate.net |

Photochemical Diversification Strategies within the Glaciapyrrole Family

The light-induced isomerization of glaciapyrroles is not merely an observed degradation but has been harnessed as a deliberate strategy for structural diversification. researchgate.netnih.gov By systematically converting the natural Z-isomers into new derivatives, named "photoglaciapyrroles" (E-isomers), researchers can expand the chemical diversity of the compound family from a single fermentation source. mdpi.com This photochemical approach is a powerful tool, as the different geometric isomers can exhibit distinct biological activities. This strategy allows for the generation of new compounds for biological screening without the need for complex chemical synthesis from scratch. researchgate.net

Rational Design and Synthesis of this compound Derivatives for Research Applications

The unique structural features and initial biological screenings of this compound have spurred interest in the development of its derivatives for further research. The rational design and synthesis of these analogs are crucial for elucidating structure-activity relationships (SAR), identifying specific biological targets, and creating molecular probes to investigate cellular processes. Methodologies for creating these derivatives range from semi-synthetic modifications of the natural product to total synthesis approaches that allow for more significant structural alterations.

One of the primary strategies for generating this compound derivatives involves chemical modifications of the parent molecule. A notable example is the use of photoisomerization. It has been demonstrated that the glaciapyrrole scaffold can be systematically converted to corresponding photoglaciapyrroles upon irradiation with UV light at 366 nm. This process typically results in the transformation of the Z isomer to the E isomer of the olefinic bond, leading to a diversification of the glaciapyrrole family. For instance, studies on the related Glaciapyrroles D and E have shown that photoisomerization can lead to new geometric isomers with altered biological activities. When encapsulated in poly(lactic-co-glycolic acid) nanoparticles, both Glaciapyrrole E and its photo-derivative, photoglaciapyrrole E, exhibited significant inhibitory activity against the influenza A virus, highlighting the potential of this method to generate novel antiviral agents.

Another key approach to synthesizing this compound derivatives is through total synthesis, which offers the flexibility to introduce a wide array of chemical modifications. A proposed synthetic route for Glaciapyrrole C, a closely related analog, provides a blueprint for the synthesis of this compound. This strategy hinges on a key intermolecular Heck cross-coupling reaction to form the crucial C(sp²)–C(sp²) bond between the pyrrole and sesquiterpene moieties. The successful application of palladium-catalyzed cross-coupling reactions is a central theme in the synthesis of many complex natural products and their derivatives. This methodology would allow for the synthesis of various analogs by utilizing different substituted pyrrole and terpene precursors.

The table below summarizes the known natural Glaciapyrrole compounds and their reported biological activities, which forms the basis for the rational design of new derivatives.

| Compound Name | Source Organism | Reported Biological Activity |

| Glaciapyrrole A | Streptomyces sp. (NPS008187) | Inhibited colorectal adenocarcinoma HT-29 and melanoma B16-F10 tumor cell growth. |

| This compound | Streptomyces sp. (NPS008187) | Antibiotic activity. |

| Glaciapyrrole C | Streptomyces sp. (NPS008187) | Not yet determined. |

| Glaciapyrrole D | Streptomyces sp. (GGS53) | Antiviral activity against influenza A virus (when encapsulated). |

| Glaciapyrrole E | Streptomyces sp. (GGS53) | Antiviral activity against influenza A virus (when encapsulated). |

| Photoglaciapyrrole E | Synthetic derivative | Significant inhibitory activity against influenza A virus (when encapsulated). |

The rational design of future this compound derivatives will likely focus on several key areas. Modifications to the sesquiterpene side chain, such as altering the stereochemistry or introducing different functional groups, could probe the structural requirements for biological activity. Furthermore, substitutions on the pyrrole ring could influence the electronic properties of the molecule and its interactions with biological targets. The development of fluorinated derivatives is another promising avenue, as the introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. By systematically exploring these chemical modifications, researchers can develop a comprehensive understanding of the SAR of the glaciapyrrole class of compounds and unlock their full potential as research tools and therapeutic leads.

Biological Activities and Pharmacological Potential of Glaciapyrrole B in Vitro and Pre Clinical

Antibacterial Activity Spectrum and Potency of Glaciapyrrole B

This compound has shown inhibitory effects against several Gram-positive bacteria, indicating its potential as an antibiotic.

Research has confirmed the antibacterial activity of this compound against specific Gram-positive pathogens. It has been found to be active against Streptococcus agalactiae, a significant cause of infections in newborns and adults. researchgate.netfrontiersin.org Additionally, this compound has demonstrated antibiotic activity against Micrococcus luteus and Bacillus subtilis. researchgate.net The growth of B. subtilis was inhibited by this compound, which was synthesized by Streptomyces sp. LPB2019K190-4 when cultured on a specific medium. researchgate.net

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

| Bacterial Strain | Activity |

| Streptococcus agalactiae | Active |

| Micrococcus luteus | Active |

| Bacillus subtilis | Active |

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against these strains are not widely reported in the currently available literature.

The unique chemical structure of this compound, a pyrrole-linked terpene, makes it a candidate for a novel antibiotic scaffold. researchgate.net The rarity of such structures in nature and the limited biochemical information available suggest that they could represent a new class of antibacterial agents. researchgate.net The development of new antibiotic scaffolds is crucial in the face of rising antimicrobial resistance. mdpi.commdpi.com The discovery of novel scaffolds like the glaciapyrroles provides a new starting point for the design and synthesis of antibiotics with potentially new mechanisms of action, which could be effective against drug-resistant bacterial strains. news-medical.net

Antifungal Activity Profile of this compound

In addition to its antibacterial properties, this compound has exhibited activity against certain types of fungi, particularly those that are pathogenic to plants.

This compound has shown antifungal activity against several species of the genus Colletotrichum, which are known to cause anthracnose disease in a wide variety of crops. researchgate.netmdpi.comfrontiersin.org Specifically, it has been found to be active against Colletotrichum gloeosporioides, Colletotrichum asianum, and Colletotrichum acutatum. researchgate.net The control of these phytopathogenic fungi is a significant challenge in agriculture, and novel antifungal agents are needed. redalyc.orgmdpi.comscielo.org.mx

Table 2: Antifungal Activity of this compound

| Fungal Strain | Activity |

| Colletotrichum gloeosporioides | Active |

| Colletotrichum asianum | Active |

| Colletotrichum acutatum | Active |

Antiviral Efficacy of Glaciapyrrole Family Compounds

While research on the antiviral properties of this compound itself is limited, studies on related compounds within the glaciapyrrole family have shown promising results against the influenza A virus.

Research has demonstrated that Glaciapyrrole E and its photoisomer, Photoglaciapyrrole E, exhibit significant inhibitory activity against the influenza A virus when encapsulated in poly(lactic-co-glycolic acid) nanoparticles. researchgate.net This was the first report of antiviral effects from the glaciapyrrole family of compounds. researchgate.net The study highlighted the potential for chemical diversification of the glaciapyrrole structure, as UV irradiation systematically converted glaciapyrroles to their corresponding photoglaciapyrroles. researchgate.net This finding opens up new avenues for investigating the structure-activity relationships of these compounds and their potential as antiviral agents. researchgate.netresearchgate.net

Antiproliferative and Cytotoxic Activities in Cellular Models

Glaciapyrrole A, a related pyrrolosesquiterpene isolated from the same Streptomyces species as this compound, has demonstrated notable antiproliferative activity against specific cancer cell lines. researchgate.netfrontiersin.org Research findings indicate that Glaciapyrrole A exhibits moderate cytotoxic effects against both human colorectal adenocarcinoma HT-29 cells and murine melanoma B16-F10 cells. scielo.brfrontiersin.org

In vitro studies have quantified this activity, establishing a half-maximal inhibitory concentration (IC50) of 180 μM for Glaciapyrrole A against both the HT-29 and B16-F10 cell lines. scielo.br This level of activity is characterized as moderate and highlights the potential of the glaciapyrrole scaffold as a basis for developing new antitumor agents. scielo.brfrontiersin.org

| Compound | Cell Line | Cell Type | Activity (IC₅₀) |

| Glaciapyrrole A | HT-29 | Human Colorectal Adenocarcinoma | 180 μM scielo.br |

| B16-F10 | Murine Melanoma | 180 μM scielo.br |

This table summarizes the reported cytotoxic activity of Glaciapyrrole A against two cancer cell lines.

The glaciapyrrole family, consisting of Glaciapyrroles A, B, and C, was first isolated from a marine sediment-derived Streptomyces sp. researchgate.netnih.gov Initial screenings of these compounds for antiproliferative effects revealed differences in their activity. researchgate.net Among the three, only Glaciapyrrole A was found to possess moderate antitumor activity. scielo.brfrontiersin.org

Subsequent reviews of cytotoxic compounds from marine actinomycetes have corroborated these initial findings, often categorizing the cytotoxicity of Glaciapyrrole A as weak or moderate. mdpi.comnih.gov One comprehensive review noted that among a large number of isoprenoids, terpenoids, and other hybrids, none, including Glaciapyrrole A, demonstrated potent cytotoxicity. scielo.br

Investigation of Molecular Targets and Underlying Mechanisms of Action for this compound Activities

The specific molecular targets and the precise mechanisms of action underlying the biological activities of this compound have not been extensively investigated or reported in the scientific literature. While its sibling compound, Glaciapyrrole A, has documented antiproliferative effects, and Glaciapyrrole E has shown antiviral potential, the pathways through which this compound itself may exert any biological effect remain largely uncharacterized. mdpi.comnih.govscielo.br

General literature suggests that natural products with structures like glaciapyrroles, which are pyrrole-containing sesquiterpenoids, could theoretically interact with various cellular components. researchgate.net The mechanism of action for such compounds can involve interference with microbial growth or cancer cell proliferation through interaction with specific cellular targets. nih.gov Potential mechanisms for antiproliferative action by other complex natural products include the inhibition of crucial enzymes like topoisomerases, disruption of microtubule dynamics, or interference with key signaling pathways involved in cell cycle progression and apoptosis. mdpi.com For instance, some pyrrole-containing compounds have been found to target DNA gyrase or inhibit various kinases. mdpi.com

However, without dedicated studies on this compound, any proposed mechanism remains speculative. The biosynthesis of the glaciapyrrole scaffold is thought to involve the condensation of a pyrrole-2-carboxylate moiety with a farnesyl pyrophosphate derivative, but this does not directly inform its mechanism of action. Further research, including target identification studies and molecular docking analyses, would be necessary to elucidate the specific cellular machinery with which this compound interacts.

Future Research Directions and Biotechnological Applications of Glaciapyrrole B

Advanced Omics-Based Approaches for Enhanced Biosynthesis and Discovery

To unlock the full potential of Glaciapyrrole B and discover novel analogs, a multi-omics approach integrating transcriptomics, proteomics, and metabolomics will be instrumental. These technologies offer a holistic view of the molecular processes governing the biosynthesis of this compound.

Transcriptomics and Proteomics for Gene Expression and Enzyme Activity Analysis

The identification and characterization of the biosynthetic gene cluster (BGC) responsible for this compound production is a primary objective. nih.govnih.govmdpi.comyoutube.com Comparative transcriptomic analysis of the producing Streptomyces strain under varying culture conditions can reveal the expression dynamics of the BGC genes. frontiersin.org By comparing high-yield and low-yield conditions, researchers can identify key regulatory genes and optimize fermentation parameters for enhanced production.

Proteomic studies will complement transcriptomic data by providing insights into the abundance and activity of the biosynthetic enzymes. frontiersin.org Techniques such as mass spectrometry-based proteomics can be employed to quantify the proteins encoded by the BGC, confirming their roles in the biosynthetic pathway. This integrated approach will facilitate a comprehensive understanding of the regulatory networks controlling this compound synthesis.

Metabolomics for Comprehensive Metabolite Profiling

Untargeted metabolomics will be crucial for creating a comprehensive profile of the secondary metabolites produced by the Streptomyces strain, including known and novel glaciapyrrole analogs. nih.govnih.govmdpi.com By employing techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS), researchers can detect a wide array of compounds and use molecular networking to identify related molecules. mdpi.com This approach can accelerate the discovery of new glaciapyrroles with potentially improved bioactivities. Furthermore, comparative metabolomics of the wild-type and genetically modified strains can help to elucidate the function of specific genes within the BGC. mdpi.com

Chemoenzymatic and Synthetic Biology Strategies for this compound Analog Production

The generation of novel this compound analogs with enhanced therapeutic properties is a key area of future research. Chemoenzymatic and synthetic biology approaches offer powerful tools to achieve this goal.

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create novel compounds. manchester.ac.ukscispace.comnih.gov For this compound, this could involve using specific enzymes to modify the pyrrole (B145914) or sesquiterpenoid core, followed by chemical modifications to introduce diverse functional groups. manchester.ac.uknih.gov This strategy allows for the targeted synthesis of analogs that may not be accessible through purely chemical or biological methods.

Synthetic biology provides a platform for the rational design and engineering of microbial strains for the production of desired compounds. researchgate.nethznu.edu.cnnih.govnih.govresearchgate.net By heterologously expressing the this compound BGC in a well-characterized host organism, researchers can optimize the metabolic pathways to increase yield and facilitate the production of novel derivatives. nih.govnih.govresearchgate.net This could involve engineering precursor pathways to supply alternative building blocks for the biosynthesis, leading to the creation of a diverse library of this compound analogs.

Advancements in Biological Activity Profiling and Target Validation

A comprehensive understanding of the biological activities of this compound and its analogs is essential for their development as therapeutic agents. Future research will focus on broad-spectrum bioactivity screening and precise target identification.

Initial studies have shown that pyrrole-containing compounds from marine organisms exhibit a range of biological activities, including antimicrobial and cytotoxic effects. nih.govresearchgate.netmdpi.commdpi.combiolmolchem.combiolmolchem.com High-throughput screening of this compound and its synthetic analogs against a wide panel of cancer cell lines, pathogenic bacteria, and viruses will be necessary to fully characterize their therapeutic potential.

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and for rational drug design. eurekaselect.comnih.govfrontiersin.org Modern target identification strategies, such as chemical proteomics and computational modeling, can be employed to pinpoint the cellular proteins that interact with this compound. frontiersin.org Once potential targets are identified, genetic and biochemical methods can be used for validation.

Eco-physiological Role of this compound in Marine Ecosystems and Bioremediation Potential

Understanding the natural role of this compound in its marine environment can provide insights into its biological function and potential applications in bioremediation.

Secondary metabolites produced by marine microorganisms often play crucial roles in chemical defense, communication, and competition. nih.govresearchgate.netresearchgate.netfrontiersin.orgiiari.orgnih.gov Investigating the ecological function of this compound could involve studying its effects on competing microorganisms or its role in structuring microbial communities in marine sediments. This knowledge can inform the development of novel strategies for managing microbial populations in various contexts.

Marine actinobacteria, the producers of this compound, are known for their ability to degrade a wide range of environmental pollutants. researchgate.netbiomedpress.orgnih.govbiomedpress.orgnih.gov Future research could explore the potential of the this compound-producing Streptomyces strain in bioremediation processes. It is possible that the production of this compound is linked to the organism's ability to tolerate or transform pollutants. Investigating the regulation of its biosynthesis in the presence of various environmental contaminants could reveal novel applications for this compound or its producing organism in environmental biotechnology.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Glaciapyrrole B, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as pyrrole ring formation followed by regioselective functionalization. Key parameters include temperature (e.g., 0–5°C for cyclization steps), solvent polarity (e.g., dichloromethane vs. THF), and catalyst choice (e.g., Lewis acids like BF₃·OEt₂). Yield optimization requires monitoring intermediates via TLC/HPLC and adjusting stoichiometry ratios (e.g., 1:1.2 for amine coupling) . Purity is validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), with recrystallization in hexane/ethyl acetate mixtures for final purification .

Q. How is the stereochemical configuration of this compound determined, and what spectroscopic techniques are critical for structural elucidation?

- Methodological Answer : Absolute configuration is resolved via X-ray crystallography or comparative analysis of experimental vs. simulated circular dichroism (CD) spectra. Key spectroscopic data include:

- NMR : Chemical shifts for pyrrole protons (δ 6.8–7.2 ppm) and coupling constants (e.g., J = 3.5 Hz for adjacent protons).

- IR : Stretching frequencies for amide bonds (~1650 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹) .

Computational tools like DFT (Density Functional Theory) validate spectral predictions .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

- Methodological Answer : Bioactivity screening involves:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) with IC₅₀ calculations via nonlinear regression .

Positive controls (e.g., ampicillin for antimicrobials) and triplicate replicates ensure reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often stem from variability in assay conditions (e.g., serum concentration in cell cultures) or compound purity. A systematic approach includes:

- Meta-analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers .

- Standardized protocols : Reproduce experiments using uniform parameters (e.g., 10% FBS in cell media) and cross-validate with orthogonal assays (e.g., ATP-based viability assays vs. MTT) .

- Batch verification : Re-characterize archived samples via LC-MS to rule out degradation .

Q. What computational strategies are effective for predicting this compound’s molecular interactions with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., bacterial enoyl-ACP reductase). Parameters include grid box size (20 ų) and Lamarckian genetic algorithms .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .

Validate predictions with SPR (Surface Plasmon Resonance) to measure real-time binding kinetics .

Q. How should researchers design experiments to investigate this compound’s mechanism of action while minimizing off-target effects?

- Methodological Answer :

- CRISPR-Cas9 knockout models : Silence suspected target genes (e.g., fabI in fatty acid synthesis) and assess this compound’s efficacy .

- Proteomic profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to compare protein expression in treated vs. untreated cells .

- Off-target screening : Employ BioMAP diversity panels to evaluate selectivity across 12+ primary human cell systems .

Data Presentation and Reproducibility Guidelines

- Supplementary Materials : Include raw NMR spectra, crystallographic data (CIF files), and assay plate maps in SI to enable replication .

- Error Reporting : Calculate % error for biological replicates and disclose instrument precision (e.g., ±0.01 AU for UV-Vis) .

- Ethical Compliance : Anonymize human cell line sources and cite IRB approval codes if applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.